molecular formula C21H12F3N5O2S B2640766 N-(2,4-difluorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide CAS No. 1019181-27-1

N-(2,4-difluorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide

Cat. No.: B2640766
CAS No.: 1019181-27-1
M. Wt: 455.42
InChI Key: DWXGNJMBBQQBKS-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7300^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide is a synthetic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their complex ring structures containing atoms of at least two different elements as members of its ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the core heterocyclic structure, followed by the introduction of the fluorophenyl groups and the acetamide moiety. Common reagents used in these reactions include fluorinating agents, amides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions carried out in batch or continuous flow reactors. The reaction conditions would be optimized to maximize yield and purity while minimizing the production of by-products. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, would be optimized based on the desired transformation.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may produce derivatives with different substituents in place of the fluorine atoms.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[730

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including its interactions with enzymes, receptors, or other biomolecules.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or to act as a drug candidate for certain diseases.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, or as a component in various industrial processes.

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in various biological pathways. The compound may act by binding to these targets and modulating their activity, leading to changes in cellular processes or physiological responses.

Comparison with Similar Compounds

N-(2,4-difluorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide can be compared with other similar compounds, such as:

    N-(2,4-difluorophenyl)-2-[10-(4-chlorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    N-(2,4-difluorophenyl)-2-[10-(4-bromophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide: This compound has a bromophenyl group, which may also lead to different reactivity and applications.

The uniqueness of N-(2,4-difluorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetraazatricyclo[730

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[10-(4-fluorophenyl)-5-oxo-12-thia-3,4,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,7,10-tetraen-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12F3N5O2S/c22-12-3-1-11(2-4-12)14-9-32-19-18(14)25-10-28-20(19)27-29(21(28)31)8-17(30)26-16-6-5-13(23)7-15(16)24/h1-7,9-10H,8H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXGNJMBBQQBKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C2N=CN4C3=NN(C4=O)CC(=O)NC5=C(C=C(C=C5)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12F3N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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